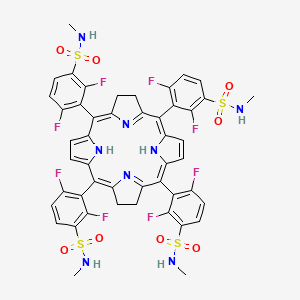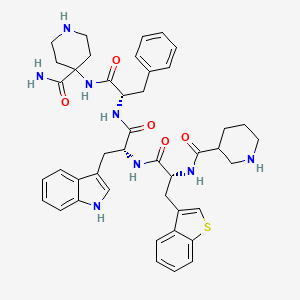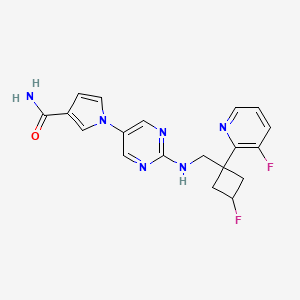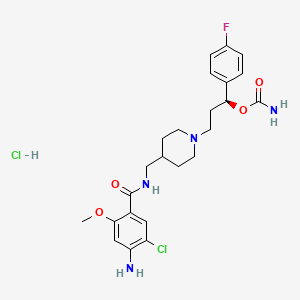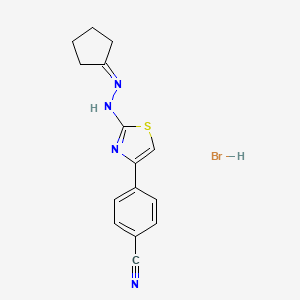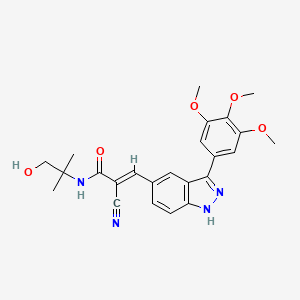
2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide
Descripción general
Descripción
RMM 46 is an inhibitor of p90 ribosomal S6 kinase 2 (RSK2; IC50s = 12 and <2.5 nM for the wild-type and RSK2T493M human enzymes, respectively). It is selective for RSK2 over polo-like kinase 1 (Plk1) and NIMA-related kinase 2 (NEK2; IC50s = 2,200 and 530 nM, respectively) and a panel of 26 kinases when used at a concentration of 1 µM. RMM 46 inhibits autophosphorylation of RSK2 and RSK3 induced by phorbol 12-myristate 13-acetate (PMA; ) in COS-7 cells expressing the human enzymes in a concentration-dependent manner.
RMM-46 is a selective and reversible covalent inhibitor for MSK/RSK-family kinases.
Aplicaciones Científicas De Investigación
Inhibition of Ribosomal S6 Kinase 2 (RSK2)
RMM-46 acts as a potent, reversible, and selective inhibitor of ribosomal S6 kinase 2 (RSK2). It has been shown to act by covalently modifying Cys436 at the ATP-binding site .
Selectivity Over Other Kinases
RMM-46 exhibits good selectivity over other kinases such as NEK2 and PLK1. It does not affect the activity of a panel of 26 other protein kinases .
Inhibition of Mitogen and Stress Activated Kinases (MSK)
RMM-46 has been shown to block the phosphorylation of mitogen and stress activated kinases (MSK) 1, 2, and 3 in PMA-stimulated COS7 cells .
Inhibition of CREB Phosphorylation
RMM-46 can inhibit CREB phosphorylation in PMA- or UV-stimulated HeLa cells .
Chemoproteomic Inhibitor
RMM-46 is a chemoproteomic inhibitor that selectively inhibits protein synthesis by reversibly covalently binding to the eukaryotic translation initiation factor 2A (eIF2A) .
Non-Catalytic and Reversible Inhibition
RMM-46 has been shown to be non-catalytic and reversible, which means that it does not inhibit other protein kinases .
Mecanismo De Acción
Target of Action
RMM-46, also known as RSK2-IN-3, is a selective and reversible covalent inhibitor for MSK/RSK-family kinases . The primary target of RMM-46 is the Ribosomal protein S6 kinase (RSK) . RSK is a family of protein kinases involved in signal transduction, which plays a crucial role in cell proliferation, growth, and survival.
Mode of Action
RMM-46 interacts with its targets (RSK kinases) by forming reversible covalent bonds . This interaction results in the inhibition of the kinase activities of the RSK family, thereby blocking the activation of cellular MSK and RSK .
Biochemical Pathways
The inhibition of RSK kinases by RMM-46 affects the MAPK/ERK pathway . This pathway is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival. By inhibiting RSK kinases, RMM-46 can potentially disrupt these processes, leading to altered cell behavior.
Pharmacokinetics
It’s known that the compound is soluble in dmso, which suggests it may have good bioavailability
Result of Action
At the molecular level, RMM-46 blocks the activation of cellular MSK and RSK . This leads to a reduction in the downstream phosphorylation of the critical transcription factor, CREB . At the cellular level, this can result in altered cell proliferation, growth, and survival.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-24(2,13-29)26-23(30)16(12-25)8-14-6-7-18-17(9-14)21(28-27-18)15-10-19(31-3)22(33-5)20(11-15)32-4/h6-11,29H,13H2,1-5H3,(H,26,30)(H,27,28)/b16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCMYBKAZCDQGX-LZYBPNLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C(=CC1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)/C(=C/C1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does RMM-46 interact with its target and what are the downstream effects?
A: RMM-46 is a reversible covalent inhibitor designed to target the C-terminal kinase domain of MSK1. [] This inhibition is achieved through a reversible covalent bond formed between the cyanoacrylamide group of RMM-46 and a cysteine thiol within the kinase domain. This binding prevents the activation of MSK and its closely related family member, RSK. Consequently, the phosphorylation of the transcription factor CREB, a downstream target of MSK and RSK, is blocked. [] This inhibition of the MSK/RSK pathway has significant implications for cellular processes regulated by these kinases.
Q2: What is the structural characterization of RMM-46 and how was its binding site identified?
A: While the provided abstracts don't offer specific spectroscopic data or the molecular formula and weight of RMM-46, they do highlight key structural features. RMM-46 is characterized by a cyanoacrylamide group linked to an indazole scaffold, which is further substituted with a 3,4,5-trimethoxyphenyl group. [] The design of RMM-46 was guided by X-ray co-crystal structures, providing insights into its binding mode within the MSK1 C-terminal kinase domain. []
Q3: What is the SAR (Structure-Activity Relationship) of RMM-46 and how do structural modifications affect its activity?
A: The development of RMM-46 involved a fragment-based design approach. [] Starting with a panel of low-molecular-weight, heteroaryl-substituted cyanoacrylamides, researchers identified an indazole fragment (compound 1 in the study) that exhibited suitable ligand efficiency and selectivity for the MSK/RSK family kinases. [] This fragment was then elaborated to create RMM-46, demonstrating that specific structural features within the indazole scaffold contribute significantly to its potency and selectivity. Further SAR studies focusing on modifications to the indazole and its substituents could unveil additional insights into optimizing the inhibitory activity and selectivity of this class of compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)



